
Androsta-3,5-diene-3,17-diol diacetate
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Overview
Description
Androsta-3,5-diene-3,17-diol diacetate is a synthetic steroidal compound. It is structurally related to androstenediol, a naturally occurring androstane steroid. This compound is characterized by the presence of two acetate groups attached to the hydroxyl groups at positions 3 and 17 of the steroid backbone. The diacetate form enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-3,5-diene-3,17-diol diacetate typically involves the acetylation of Androsta-3,5-diene-3,17-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
The reaction proceeds through the formation of an intermediate acetylated product, which is then purified by recrystallization or chromatography to obtain the final diacetate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Androsta-3,5-diene-3,17-diol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate to its corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: Androsta-3,5-diene-3,17-dione
Reduction: Androsta-3,5-diene-3,17-diol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Androsta-3,5-diene-3,17-diol diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of hormonal imbalances.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,13,18-21H,6-12H2,1-4H3/t18-,19-,20-,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWKQVZHVQXLN-LLINQDLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938994 |
Source
|
Record name | Androsta-3,5-diene-3,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-93-4 |
Source
|
Record name | Androsta-3,5-diene-3,17-diol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androsta-3,5-diene-3,17-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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